S,S-diethyl-sulfoximine

Description

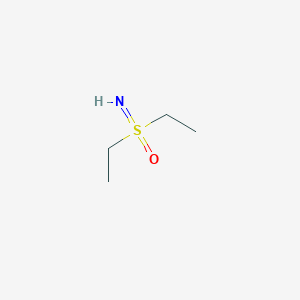

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAXYIMCLKHPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92523-32-5 | |

| Record name | diethyl(imino)-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Rise of a Privileged Scaffold

An In-Depth Technical Guide to S,S-Diethyl-Sulfoximine: Core Properties and Applications

For decades since its initial discovery, the sulfoximine functional group remained a niche curiosity within the vast landscape of organic chemistry. However, a recent renaissance has propelled this unique sulfur(VI) moiety to the forefront of modern drug discovery and synthetic methodology.[1] Its distinctive combination of a stable, tetrahedral sulfur center, hydrogen bond donor and acceptor capabilities, and its role as a versatile bioisostere for common functional groups like sulfones and amides has captured the attention of medicinal chemists and process scientists alike.[2][3]

This guide focuses on a foundational member of this class: This compound . While complex, polyfunctional sulfoximines often feature in late-stage clinical candidates, a deep understanding of this simple, symmetrical dialkyl variant provides an essential baseline for appreciating the fundamental chemistry, reactivity, and potential of the entire class. As a senior application scientist, my objective is not merely to list data but to provide a causal narrative, connecting the structural and electronic properties of this compound to its practical applications and handling.

Part 1: Synthesis and Structural Elucidation

The construction of the sulfoximine core is a critical first step. Modern synthetic methods have evolved from harsh, classical conditions to milder, more functional-group-tolerant protocols, making these scaffolds more accessible than ever.

Contemporary Synthetic Pathways

The most direct and widely adopted strategy for preparing simple, unprotected (NH) sulfoximines involves a one-pot imidation and oxidation of the corresponding sulfide. This approach avoids the isolation of intermediate sulfoxides or sulfilimines, streamlining the process significantly.

A state-of-the-art, metal-free protocol utilizes readily available reagents: a sulfide, an ammonia source (such as ammonium carbamate), and a hypervalent iodine reagent as the oxidant.[2][3] The proposed mechanism involves the in-situ formation of a highly reactive iminoiodinane, which reacts directly with the sulfur center to forge the S-N bond, followed by oxidation to the final sulfoximine state.[2]

Caption: General workflow for the one-pot synthesis of this compound.

Physicochemical and Spectroscopic Profile

Understanding the core physical and spectroscopic properties is fundamental to the successful application and characterization of any chemical entity. While specific experimental data for this compound is sparse in the literature, a reliable profile can be constructed from data on close structural analogs like S,S-dibutyl-sulfoximine and general knowledge of the functional group.[4][5]

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₄H₁₁NOS | Calculated |

| Molecular Weight | 121.20 g/mol | Calculated |

| CAS Number | 92523-32-5 | [6] |

| Appearance | Expected to be a colorless oil or low-melting solid. | Based on analogs like dibutyl sulfoximine (oil) and diphenyl sulfoximine (solid).[4] |

| Solubility | Expected to be soluble in water and polar protic solvents. | The sulfoximine moiety is highly polar and capable of H-bonding, conferring aqueous solubility.[7][8] |

| pKaH (Protonated form) | Estimated ~11 in MeCN. | Extrapolated from S,S-dimethyl-sulfoximine (pKaH = 11.24 in MeCN).[9] This indicates weak basicity. |

| pKa (NH proton) | Estimated ~32-35 in MeCN. | The NH proton is weakly acidic, significantly less so than an alcohol but suitable for deprotonation by strong bases.[9][10] |

Spectroscopic Signatures:

-

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

-

δ ~3.0-3.2 ppm (quartet, 4H): The two methylene groups (-CH₂-) adjacent to the chiral sulfur center. They are diastereotopic and may present as a more complex multiplet.

-

δ ~2.5-3.5 ppm (broad singlet, 1H): The N-H proton. The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.[11]

-

δ ~1.3-1.5 ppm (triplet, 6H): The two terminal methyl groups (-CH₃).

-

-

¹³C NMR:

-

δ ~45-50 ppm: The methylene carbons (-CH₂-).

-

δ ~7-9 ppm: The methyl carbons (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

~3270 cm⁻¹: A characteristic sharp to medium peak for the N-H stretch.[11]

-

~1220 cm⁻¹ & ~1100 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry with electrospray ionization (HRMS-ESI) is the definitive method for confirmation. The expected primary ion would be the protonated molecular ion, [M+H]⁺, at m/z 122.0634.[11]

-

Part 2: Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three key structural components: the N-H bond, the α-protons, and the nitrogen lone pair. This "triumvirate of reactivity" allows it to be used in a diverse array of chemical transformations.

Caption: Key reactive sites of the this compound core.

N-H Functionalization

The nitrogen atom can be readily functionalized. While its acidity is low, the NH proton can be removed by strong bases, or it can participate in coupling reactions. This allows for the synthesis of N-aryl, N-acyl, and N-alkyl derivatives, dramatically expanding the structural diversity accessible from the parent compound.[8]

α-Carbon Acidity

The protons on the carbons adjacent to the sulfur atom are weakly acidic due to the electron-withdrawing nature of the sulfoximidoyl group. Deprotonation with a strong base like n-butyllithium generates a stabilized carbanion. This carbanion is a potent C-nucleophile, capable of reacting with a wide range of electrophiles, enabling α-alkylation, α-acylation, and other carbon-carbon bond-forming reactions.[8]

Role in Medicinal Chemistry and Drug Development

The sulfoximine moiety is increasingly valued as a "bioisostere" — a substituent that mimics the steric and electronic properties of another group while potentially improving the pharmacokinetic profile of a drug candidate.[1]

-

Sulfone/Sulfonamide Mimic: It can replace sulfone or sulfonamide groups, maintaining or improving biological activity while altering properties like solubility and metabolic stability. The key difference is the introduction of a chiral center and a hydrogen bond donor/acceptor site.[2][3]

-

Improved Physicochemical Properties: Replacing a less polar group with a sulfoximine can increase aqueous solubility and polarity, which is often beneficial for drug candidates.[1] For example, studies have shown that replacing certain amine groups with a sulfoximine can lead to significantly improved metabolic stability in liver microsomes.[1]

Part 3: Experimental Protocols and Safety

Trustworthy science relies on reproducible, self-validating protocols. The following is a representative, generalized procedure for the synthesis of a simple S,S-dialkyl-sulfoximine from its corresponding sulfide, based on established modern methodologies.[3][11]

Protocol: One-Pot Synthesis of this compound

Objective: To prepare this compound from diethyl sulfide in a single, efficient step.

Materials:

-

Diethyl sulfide (1.0 equiv.)

-

Ammonium carbamate (1.5 equiv.)

-

(Diacetoxyiodo)benzene [PhI(OAc)₂] (2.1 equiv.)

-

Methanol (MeOH), HPLC grade (to constitute a 0.5 M solution with respect to the sulfide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl sulfide (1.0 equiv.) and ammonium carbamate (1.5 equiv.).

-

Solvent Addition: Add sufficient methanol to achieve a 0.5 M concentration of the sulfide.

-

Initiation: Add (diacetoxyiodo)benzene (2.1 equiv.) to the stirring suspension in one portion. The flask should be open to the atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 1-2 hours. Monitor progress by Thin-Layer Chromatography (TLC) [Eluent: 9:1 DCM/MeOH], visualizing with potassium permanganate stain. The starting sulfide will be less polar than the highly polar sulfoximine product.

-

Quench and Extraction: Upon completion, remove the methanol under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure this compound.

Safety and Handling

While this compound itself does not have an extensive safety profile, data from analogous sulfoximines and the reagents used in its synthesis dictate stringent safety measures.[7][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes. Sulfoximines as a class may cause skin, eye, and respiratory irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Reagent Hazards: (Diacetoxyiodo)benzene is an oxidizing agent and an irritant. Diethyl sulfide is flammable and has a strong odor. Handle all reagents with appropriate care.

Conclusion

This compound, while structurally simple, embodies the core chemical principles that make the sulfoximine scaffold so compelling. Its accessible synthesis, predictable spectroscopic profile, and versatile reactivity at its nitrogen, α-carbon, and sulfur centers provide a robust platform for further chemical exploration. For researchers in drug discovery and synthetic chemistry, a firm grasp of these fundamental properties is the key to unlocking the full potential of this increasingly important functional group.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [DOI]. This reference points to generic supplementary information containing NMR data for related sulfoximines. A representative example is often found in supporting information for papers on sulfoximine synthesis.

- Royal Society of Chemistry. (2016). Electronic Supplementary Material (ESI) for ChemComm. This document provides spectroscopic data for various sulfoximines, including iminodibutyl-λ6-sulfanone.

- Zenzola, M., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 93, 213-229. [Link]

- Lohier, J. F., et al. (2017). Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates.

- Anselmi, E., et al. (2024). Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry – A European Journal, 31(1), e202402329. [Link]

- Bolm, C., et al. (2019). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 84(9), 5550-5558. [Link]

- Zenzola, M., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 48-60. [Link]

- Castilho, M. S., et al. (2007). Synthesis and Bioactivity of New Phosphorylated R,R'-substituted Sulfoximines. Molecules, 12(4), 803-810. [Link]

- Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. [Link]

- ResearchGate. (n.d.). Substrate scope for sulfoximines. This is a general reference to the reactivity and stability of sulfoximines. [Link]

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Gehringer, M., et al. (2016). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Journal of Medicinal Chemistry, 59(21), 9871-9884. [Link]

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry Journal. General discussion on sulfoximine NH pKa in the context of Mitsunobu reactions. [Link]

Sources

- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Bioactivity of New Phosphorylated R,R’‑substituted Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 92523-32-5 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Emergence of a Stereogenic Sulfur: A Technical Guide to the Discovery and History of S,S-Diethyl-sulfoximine

Abstract

The sulfoximine functional group, a cornerstone in modern medicinal chemistry and asymmetric synthesis, has a rich and evolving history. This in-depth technical guide charts the discovery and historical development of a fundamental member of this class: S,S-diethyl-sulfoximine. We will delve into the initial groundbreaking synthesis that unveiled this unique chemical entity and trace the subsequent evolution of synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also detailed experimental protocols and an understanding of the chemical principles that have driven the field forward.

Introduction: The Significance of the Sulfoximine Moiety

Sulfoximines are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon atoms. The sulfoximine group is a structural analogue of the widely recognized sulfone group, with a nitrogen atom replacing one of the oxygen atoms. This seemingly subtle substitution has profound implications for the molecule's properties and reactivity. The nitrogen atom introduces a stereogenic center at the sulfur atom when the two carbon substituents are different, opening avenues for asymmetric catalysis and the development of chiral drugs. Furthermore, the N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, a feature absent in sulfones, which significantly influences their interaction with biological targets. The growing appreciation of these unique properties has led to the incorporation of the sulfoximine moiety into a number of drug candidates in recent years.

This guide focuses on this compound, a simple yet historically significant molecule that serves as an excellent case study for understanding the fundamental chemistry of this functional group.

The Dawn of a New Functional Group: Discovery and Early Synthesis

The journey to this compound began with the discovery of the first sulfoximine, methionine sulfoximine, in 1949 by H. R. Bentley and J. K. Whitehead. Their pioneering work laid the groundwork for the exploration of this new class of sulfur compounds.

The First Synthesis of an Aliphatic Sulfoximine: A Landmark Achievement

Building upon their initial discovery, Bentley and Whitehead reported the first synthesis of a simple aliphatic sulfoximine, this compound, in 1952.[1] Their method, while groundbreaking for its time, employed harsh conditions that are seldom used today. The synthesis involved the direct reaction of a sulfoxide with hydrazoic acid, a highly toxic and explosive reagent.

The reaction proceeds via the protonation of the sulfoxide oxygen by a strong acid (in this case, sulfuric acid), making the sulfur atom more electrophilic. The azide ion then attacks the sulfur atom, followed by a rearrangement and the loss of dinitrogen gas to form the sulfoximine.

Caption: The historical synthesis of this compound via the reaction of diethyl sulfoxide with hydrazoic acid.

Original Experimental Protocol for the Synthesis of this compound (Whitehead & Bentley, 1952)

The following protocol is adapted from the 1952 publication by Whitehead and Bentley and is presented for historical and educational purposes. Extreme caution is advised due to the use of highly hazardous materials.

Materials:

-

Diethyl sulfoxide

-

Sodium azide

-

Concentrated sulfuric acid

-

Chloroform

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Picric acid

Procedure:

-

A solution of sodium azide in a minimal amount of water was added dropwise to a stirred solution of diethyl sulfoxide in chloroform and concentrated sulfuric acid, maintained at a low temperature.

-

The reaction mixture was stirred for several hours, during which nitrogen gas evolved.

-

The mixture was then carefully neutralized with a saturated solution of sodium bicarbonate.

-

The chloroform layer was separated, and the aqueous layer was extracted with chloroform.

-

The combined chloroform extracts were dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure.

-

The resulting crude this compound was purified by distillation under reduced pressure.

-

Characterization was performed by the formation of a picrate derivative.

Yield: The reported yield for this pioneering synthesis was modest, reflecting the challenging nature of the reaction.

The Evolution of Synthetic Strategies: From Hazardous Reagents to Elegant Catalysis

The inherent dangers and limited substrate scope of the original hydrazoic acid method spurred the development of safer and more versatile synthetic routes to sulfoximines. The past few decades have witnessed a remarkable evolution in this area, moving from stoichiometric, often harsh reagents to mild, catalytic, and even asymmetric methods.

The Rise of Modern Imidating Reagents

A significant advancement in sulfoximine synthesis was the development of alternative "nitrene-transfer" reagents to replace hydrazoic acid. These reagents generate an electrophilic nitrogen species in situ, which then reacts with a sulfoxide to form the sulfoximine.

Key Developments:

-

N-Sulfonyliminoiodinanes: Phenyl(tosylimino)iodinane (PhI=NTs) and related compounds became popular reagents for the synthesis of N-tosylsulfoximines. The N-tosyl group can often be removed under reductive conditions to yield the free sulfoximine.

-

Hypervalent Iodine Reagents and Ammonia Sources: A major breakthrough was the development of methods using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in combination with a safe and readily available ammonia source like ammonium carbamate or aqueous ammonia.[2] This approach allows for the direct synthesis of NH-sulfoximines under mild conditions.

Caption: A modern, milder synthesis of this compound using a hypervalent iodine reagent.

The Advent of Metal Catalysis

The introduction of transition metal catalysis revolutionized sulfoximine synthesis, enabling reactions to proceed with higher efficiency, selectivity, and functional group tolerance.

-

Rhodium-Catalyzed Nitrene Transfer: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective in catalyzing the reaction of sulfoxides with various nitrene precursors, including sulfonyl azides and dioxazolones. These methods often proceed under very mild conditions.

-

Copper and Iron Catalysis: More recently, catalysts based on more abundant and less expensive metals like copper and iron have been developed for sulfoximine synthesis, further enhancing the practicality of these transformations.

The Quest for Asymmetry: Enantioselective Synthesis of Sulfoximines

The recognition of the importance of chirality in drug action has driven the development of asymmetric methods for the synthesis of sulfoximines. These methods aim to produce a single enantiomer of a chiral sulfoximine with high enantiomeric excess.

Key Strategies:

-

Chiral Auxiliaries: Early approaches relied on the use of chiral auxiliaries attached to the sulfoximine nitrogen, which direct the stereochemical outcome of a subsequent reaction.

-

Kinetic Resolution: Racemic mixtures of sulfoximines can be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched.

-

Asymmetric Catalysis: The most elegant and efficient approach involves the use of a chiral catalyst to directly synthesize one enantiomer of the sulfoximine from a prochiral starting material. Chiral rhodium and copper complexes have shown particular promise in this area.

Comparative Overview of Synthetic Methodologies

| Method | Imidating Reagent | Conditions | Advantages | Disadvantages |

| Whitehead & Bentley (1952) | Hydrazoic acid (HN₃) | Concentrated H₂SO₄, Chloroform | Historical significance, direct formation of NH-sulfoximine | Highly toxic and explosive reagent, harsh conditions, low yield |

| Hypervalent Iodine | PhI(OAc)₂ / NH₄⁺ source | Room temperature, mild | Safe, readily available reagents, good functional group tolerance | Stoichiometric use of iodine reagent |

| Rhodium Catalysis | Sulfonyl azides, Dioxazolones | Mild, often room temperature | High efficiency, excellent functional group tolerance | Cost of rhodium catalyst |

| Asymmetric Catalysis | Various nitrene precursors | Chiral catalyst, mild | Access to enantiomerically pure sulfoximines | Catalyst development can be challenging |

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a privileged scaffold in drug discovery, the journey of the sulfoximine functional group, exemplified by the simple yet foundational this compound, has been one of remarkable progress. The evolution of synthetic methods from the hazardous and inefficient to the mild, catalytic, and asymmetric has been a testament to the ingenuity of synthetic chemists. As our understanding of the unique properties of sulfoximines continues to grow, we can anticipate the development of even more sophisticated synthetic methodologies and the emergence of new and innovative applications in medicine, agriculture, and materials science. The story of this compound is not merely a historical footnote; it is a compelling narrative of scientific discovery and the continuous pursuit of chemical elegance and efficiency.

References

- Whitehead, J. K., & Bentley, H. R. (1952). Preparation and properties of some aliphatic sulphoximines. Journal of the Chemical Society (Resumed), 1572-1574. [Link]

- Bentley, H. R., McDermott, E. E., & Whitehead, J. K. (1949). Action of Nitrogen Trichloride on Certain Proteins: Part I. The Isolation and Identification of the Toxic Factor.

- Bull, J. A., & Luisi, R. (2017). Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N-and O-Transfers. Organic Letters, 19(15), 4106-4109. [Link]

Sources

The Stereochemical Landscape of S,S-Diethyl-Sulfoximine: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of S,S-diethyl-sulfoximine, a chiral sulfur-containing compound with significant potential in asymmetric synthesis and medicinal chemistry. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of the synthesis, resolution, and stereochemical assignment of chiral building blocks like this compound is paramount. This document details established and theoretical methodologies for the preparation of racemic diethyl-sulfoximine, strategies for its resolution into single enantiomers, and techniques for the unambiguous determination of its absolute configuration. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for incorporating this versatile chiral synthon into their research programs.

Introduction: The Rise of Chiral Sulfoximines

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have emerged as a fascinating and highly valuable class of compounds.[1][2][3] Their unique electronic and steric properties, coupled with their stability and capacity for hydrogen bonding, have positioned them as important bioisosteres for sulfones and sulfonamides in medicinal chemistry.[4][5] The sulfur center in asymmetrically substituted sulfoximines is stereogenic, rendering them chiral. This chirality has been harnessed in asymmetric synthesis, where they have found applications as chiral auxiliaries, ligands for transition metal catalysis, and organocatalysts.[2][3][6]

This compound represents a fundamental yet underexplored member of this compound class. Its simple dialkyl substitution provides a clean scaffold to probe the influence of the chiral sulfoximine moiety in various applications. This guide aims to consolidate the current understanding of chiral sulfoximine chemistry and apply it to the specific case of this compound, offering a comprehensive technical resource for its stereoselective synthesis and characterization.

Synthesis of Racemic Diethyl-Sulfoximine

The initial step towards obtaining enantiopure this compound is the synthesis of the racemic mixture. Several general methods for the synthesis of sulfoximines can be adapted for this purpose. A common and straightforward approach involves the oxidation and imination of the corresponding sulfide.

Proposed Synthetic Pathway from Diethyl Sulfide

A plausible and efficient route begins with the readily available diethyl sulfide. The synthesis can be envisioned as a two-step process: oxidation to the sulfoxide followed by imination.

Caption: Proposed synthesis of racemic diethyl-sulfoximine from diethyl sulfide.

Experimental Protocol: Synthesis of Racemic Diethyl-Sulfoximine

The following protocol is a generalized procedure based on established methods for sulfoximine synthesis.[4]

Step 1: Oxidation of Diethyl Sulfide to Diethyl Sulfoxide

-

To a stirred solution of diethyl sulfide (1.0 equiv.) in a suitable solvent such as methanol or acetic acid, add hydrogen peroxide (1.1 equiv., 30% aqueous solution) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude diethyl sulfoxide. Purification can be achieved by distillation or column chromatography.

Step 2: Imination of Diethyl Sulfoxide

This step can be hazardous and should be performed with appropriate safety precautions. A common method for the imination of sulfoxides is the reaction with sodium azide in the presence of a strong acid.

-

To a solution of concentrated sulfuric acid, add diethyl sulfoxide (1.0 equiv.) dropwise at 0 °C.

-

Carefully add sodium azide (1.2 equiv.) portion-wise, maintaining the temperature below 10 °C. (Caution: Hydrazoic acid is highly toxic and explosive).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH) to pH > 10.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude racemic diethyl-sulfoximine can be purified by column chromatography on silica gel.

Accessing Enantiopure this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. While several modern asymmetric syntheses of sulfoximines have been developed, classical resolution and kinetic resolution remain highly relevant and practical approaches.[2][7][8][9]

Classical Resolution via Diastereomeric Salt Formation

The weakly basic nitrogen atom of the sulfoximine allows for the formation of diastereomeric salts with a chiral acid. This method relies on the differential solubility of the resulting diastereomeric salts, enabling their separation by fractional crystallization.

Caption: Workflow for the classical resolution of racemic diethyl-sulfoximine.

Experimental Protocol: Classical Resolution

-

Dissolve racemic diethyl-sulfoximine (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add a solution of a chiral resolving agent (0.5 equiv.), such as (R)-(-)-mandelic acid or (+)-camphorsulfonic acid, in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved salt can be assessed by measuring the specific rotation. Repeat the crystallization process until a constant rotation is achieved.

-

To recover the free sulfoximine, dissolve the diastereomerically pure salt in water and add a base (e.g., 1M NaOH) to deprotonate the sulfoximine.

-

Extract the enantiomerically enriched diethyl-sulfoximine with an organic solvent, dry, and concentrate.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

Kinetic Resolution

Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[2][8][10] For sulfoximines, N-acylation catalyzed by a chiral N-heterocyclic carbene (NHC) has been shown to be effective.[2]

Assignment of Absolute Stereochemistry

Once an enantiomerically enriched sample of diethyl-sulfoximine is obtained, its absolute configuration must be determined. The two most definitive methods for this are single-crystal X-ray diffraction and chiroptical spectroscopy in conjunction with theoretical calculations.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the absolute configuration of a chiral molecule. The analysis of a suitable single crystal of either the enantiopure sulfoximine or a derivative (e.g., a salt with a known chiral acid or a covalent derivative) can provide an unambiguous assignment of the (R) or (S) configuration at the sulfur atom.[11][12][13]

Chiroptical Spectroscopy and Computational Methods

In the absence of suitable crystals, a combination of experimental chiroptical measurements and theoretical calculations can provide a reliable assignment of the absolute configuration.[14][15]

-

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum of the enantiopure sulfoximine is compared to the theoretically calculated spectrum for a chosen configuration (e.g., S). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[14] Time-dependent density functional theory (TDDFT) is a commonly used computational method for this purpose.[15]

-

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. Similar to ECD, the comparison of experimental and calculated VCD spectra can be a powerful tool for stereochemical assignment.[16]

Table 1: Chiroptical Properties for Stereochemical Assignment

| Property | Experimental Measurement | Computational Method | Basis of Assignment |

| Optical Rotation | Polarimetry | TDDFT | Comparison of the sign and magnitude of the specific rotation ([α]D) with the calculated value. |

| ECD | ECD Spectrometer | TDDFT | Comparison of the experimental ECD spectrum with the calculated spectrum for a known configuration. |

| VCD | VCD Spectrometer | DFT | Comparison of the experimental VCD spectrum with the calculated spectrum for a known configuration. |

Applications in Asymmetric Synthesis

Enantiopure this compound, once synthesized and characterized, can be a valuable tool in asymmetric synthesis. Based on the established reactivity of other chiral sulfoximines, several applications can be envisioned:

-

Chiral Ligand: The nitrogen and oxygen atoms of the sulfoximine moiety can coordinate to metal centers. This compound could serve as a chiral ligand in a variety of metal-catalyzed asymmetric transformations, such as the addition of diethylzinc to aldehydes.[17]

-

Chiral Auxiliary: The sulfoximine group can be temporarily attached to a prochiral molecule to direct a stereoselective reaction. After the transformation, the auxiliary can be cleaved and recovered.

-

Chiral Reagent: Deprotonation of the α-carbon of an N-substituted this compound can generate a chiral nucleophile for asymmetric C-C bond formation.[18]

Conclusion

The stereochemistry of this compound, while not extensively documented in the literature for this specific molecule, can be confidently approached using well-established methodologies developed for the broader class of chiral sulfoximines. This guide provides a comprehensive framework, from the synthesis of the racemate to the resolution and assignment of absolute configuration, empowering researchers to utilize this simple yet potentially powerful chiral building block. The continued exploration of such fundamental chiral structures is essential for the advancement of asymmetric synthesis and the discovery of new therapeutic agents.

References

- Bolm, C., & Sharpless, K. B. (2021). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.

- Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. Journal of Organic Chemistry, 87(9), 3652–3660. [Link]

- Zhang, J., et al. (2024). Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides. Organic Letters, 26(9), 1914–1919. [Link]

- Harmata, M. (Ed.). (2010). Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides.

- Jackson, R. F. W., et al. (2019). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 96, 356-373. [Link]

- Sharpless, K. B., et al. (2021). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.

- Harmata, M. (Ed.). (2007). Development of New Methods for Asymmetric Synthesis Based on Sulfoximines.

- Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of Organic Chemistry, 87(9), 3652–3660. [Link]

- Wang, J., et al. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society, 138(49), 15873–15876. [Link]

- Daugulis, O., et al. (2017). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination.

- Bolm, C., et al. (2012). Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry, 8, 164. [Link]

- Stalke, D., et al. (1999). X-Ray Structure of a Heterochiral, Sulfoximine-Stabilized Dilithiomethane Derivative. Angewandte Chemie International Edition, 38(23), 3549-3552. [Link]

- Maruoka, K., et al. (2019). Asymmetric Syntheses of S,S-Dialkyl-Substituted Sulfoximines and Related Heterocycles.

- Lopchuk, J. M., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.

- Pyne, S. G. (1996). Diastereoselective and asymmetric synthesis via chiral sulfoximines. Thesis.[Link]

- Luecking, U., et al. (2020). Increasing Complexity: A Practical Synthetic Approach to Three‐Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties. Chemistry – A European Journal, 26(21), 4785-4790. [Link]

- Studer, A., et al. (2022). Photoinduced Asymmetric Alkene Aminohetarylation with Chiral Sulfoximine Reagents. Angewandte Chemie International Edition, 61(33), e202205511. [Link]

- Aggarwal, V. K., et al. (2021). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides.

- Luecking, U., et al. (2018). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Journal of Medicinal Chemistry, 61(15), 6620–6645. [Link]

- Bolm, C. (2013). Sulfoximines: Structures, Properties and Synthetic Applications.

- Ulukanli, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Organic & Biomolecular Chemistry, 9(22), 7887-7896. [Link]

- Autschbach, J. (2011). Time-dependent density functional response theory for electronic chiroptical properties of chiral molecules. Comprehensive Chirality, 605-649. [Link]

- Berard, J. J., et al. (2023).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis [beilstein-journals.org]

- 4. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of New Methods for Asymmetric Synthesis Based on Sulfoximines | Semantic Scholar [semanticscholar.org]

- 7. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Structure of a Heterochiral, Sulfoximine-Stabilized Dilithiomethane Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Time-dependent density functional response theory for electronic chiroptical properties of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Item - Diastereoselective and asymmetric synthesis via chiral sulfoximines - University of Wollongong - Figshare [ro.uow.edu.au]

An In-Depth Technical Guide on the Chirality of S,S-diethyl-sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoximines represent a fascinating and increasingly important class of sulfur-containing compounds, distinguished by their unique stereochemical properties and growing applications in medicinal chemistry and drug discovery. The inherent chirality at the tetracoordinate sulfur atom, when substituted with two different carbon groups, introduces a stable stereocenter that significantly influences biological activity. This guide provides a comprehensive technical overview of the chirality of S,S-diethyl-sulfoximine, a representative chiral sulfoximine. We will delve into the fundamental principles of sulfoximine stereochemistry, explore state-of-the-art enantioselective synthetic strategies, discuss critical analytical techniques for stereochemical assignment, and highlight its emerging role as a bioisostere in pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of chiral sulfoximines.

Introduction: The Significance of Chirality in Sulfoximines

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have garnered considerable attention in recent years.[1][2] Their unique electronic and structural features make them attractive scaffolds in drug design. When the two remaining substituents on the sulfur atom are different carbon groups, the sulfur atom becomes a stereogenic center, leading to a pair of enantiomers.[3] This chirality is a critical determinant of a molecule's interaction with biological systems, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles.[4]

The rise of sulfoximines in medicinal chemistry can be attributed to their ability to act as bioisosteres for other functional groups, such as sulfones and sulfonamides, while offering improved physicochemical properties like aqueous solubility and metabolic stability.[5][6] The presence of a chiral center provides an additional vector for optimizing molecular interactions with target proteins, making the stereocontrolled synthesis of sulfoximines a crucial endeavor in modern drug discovery.[3]

This guide will focus on this compound as a model system to explore the intricacies of sulfoximine chirality.

Fundamental Principles of Sulfoximine Stereochemistry

The stereochemistry of this compound arises from the tetrahedral arrangement of substituents around the central sulfur atom. The four substituents are an oxygen atom, a nitrogen atom (typically as an NH or NR group), and two ethyl groups. The presence of these four different groups renders the sulfur atom a chiral center, resulting in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The stability of this chiral center is a key feature of sulfoximines, making them suitable for applications where stereochemical integrity is paramount.[3] The determination of the absolute configuration of a chiral sulfoximine is a critical step in its characterization and can be achieved through various analytical techniques.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR techniques can confirm the structure of diethyl-sulfoximine, the assignment of absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents to induce diastereomeric differentiation in the NMR spectrum.[7]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[8][9] By analyzing the diffraction pattern of a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms and allowing for unambiguous assignment of the (R) or (S) configuration.[10]

Enantioselective Synthesis of Chiral Sulfoximines

The development of efficient and stereoselective methods for the synthesis of chiral sulfoximines is a highly active area of research. Several strategies have been developed to access enantioenriched sulfoximines, broadly categorized as follows:

-

Resolution of Racemates: Chromatographic separation of racemic mixtures using chiral stationary phases is a common approach.[11]

-

Chiral Pool Synthesis: Starting from enantiomerically pure precursors.[12]

-

Asymmetric Synthesis: The most elegant and efficient approach, involving the use of chiral catalysts or reagents to induce stereoselectivity.

Catalytic Asymmetric Synthesis: A Modern Approach

Recent advances have focused on transition metal-catalyzed reactions to achieve high enantioselectivity. Rhodium catalysts, in particular, have shown great promise in the asymmetric synthesis of sulfoximines.[1][13][14]

One powerful strategy involves the rhodium-catalyzed enantioselective S-alkylation of sulfenamides with diazo compounds.[3][4][15] This method allows for the direct installation of a stereogenic sulfur center with high enantiomeric ratios. The resulting enantioenriched sulfilimines can then be readily oxidized to the corresponding sulfoximines with complete retention of stereochemistry.[3]

3.1.1. Experimental Protocol: Rhodium-Catalyzed Enantioselective S-Alkylation

The following is a representative protocol for the rhodium-catalyzed enantioselective S-alkylation of a sulfenamide, a key step in the synthesis of chiral sulfoximines.

Materials:

-

Sulfenamide (1.0 equiv)

-

Diazo compound (1.2 equiv)

-

Chiral Rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄) (0.1-1 mol%)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the sulfenamide and the chiral rhodium(II) catalyst.

-

Dissolve the solids in the anhydrous solvent.

-

Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at the specified temperature (often room temperature or below).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting sulfilimine by flash column chromatography on silica gel.

-

The enantioenriched sulfilimine can then be oxidized to the corresponding sulfoximine using an appropriate oxidizing agent (e.g., m-CPBA) with retention of configuration.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the catalyst and reagents with oxygen and moisture, which can lead to catalyst deactivation and side reactions.

-

Anhydrous Solvent: Water can react with the diazo compound and the catalyst, reducing the efficiency and selectivity of the reaction.

-

Slow Addition of Diazo Compound: Helps to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions such as dimerization.

-

Chiral Rhodium(II) Catalyst: The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Diagram of the Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of chiral sulfoximines.

Applications in Drug Development

The unique properties of chiral sulfoximines have led to their incorporation into a variety of biologically active molecules.[16][17] They are increasingly recognized as valuable pharmacophores in drug discovery programs.[2][5]

Bioisosterism

Sulfoximines can serve as effective bioisosteres for sulfones and sulfonamides.[5] This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced aqueous solubility, without compromising biological activity.[6]

Modulation of Biological Activity

The introduction of a chiral sulfoximine moiety can significantly impact the potency and selectivity of a drug candidate. The three-dimensional arrangement of the substituents around the chiral sulfur center can lead to more precise interactions with the target protein, resulting in enhanced efficacy. The two enantiomers of a chiral sulfoximine often exhibit distinct biological activities, highlighting the importance of stereocontrolled synthesis.[4]

Examples of Biologically Active Sulfoximines

Several sulfoximine-containing compounds have entered clinical trials, demonstrating their potential as therapeutic agents.[1][18] For instance, BAY 1000394 is a potent cyclin-dependent kinase (CDK) inhibitor that features a chiral sulfoximine core.[1] Sulfoxaflor is a commercially successful insecticide that also contains a sulfoximine moiety.[1]

Conclusion

The chirality of this compound serves as a compelling case study for understanding the broader significance of stereochemistry in sulfoximine chemistry. The development of robust and highly enantioselective synthetic methods has been instrumental in unlocking the potential of this functional group in medicinal chemistry. As our understanding of the structure-activity relationships of chiral sulfoximines continues to grow, we can anticipate the emergence of new and innovative drug candidates that leverage the unique properties of this versatile scaffold. For researchers and professionals in drug development, a thorough grasp of the synthesis, characterization, and application of chiral sulfoximines is essential for advancing the frontiers of modern medicine.

References

- Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides.

- Bolm, C., & Hildebrand, J. P. (2000). Strategies for the stereoselective synthesis of sulfoximines. Accounts of Chemical Research, 33(9), 625-633.

- Wu, W., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Organic Letters, 23(13), 5026-5031. [Link]

- Patel, S., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(41), 19076-19084. [Link]

- Biswas, S., & Bisai, A. (2023). Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines.

- Bull, J. A., & Luisi, R. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6334-6343. [Link]

- Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines.

- Wu, W., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines.

- Patel, S., et al. (2022). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.

- Maeda, Y., et al. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652-3660. [Link]

- Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed. [Link]

- Miao, J., Richards, N. G. J., & Ge, H. (2014).

- Bull, J. A., & Luisi, R. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides.

- Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263-19268. [Link]

- Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.

- Various Authors. (2014-2024). Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. [Link]

- Various Authors. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.

- Bolm, C. (2003). Synthesis and Use of Chiral Sulfoximines.

- Various Authors. (2019-2023). Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]

- Various Authors. (2020).

- Yabuuchi, T., & Kusumi, T. (2001). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 123(42), 10573-10574. [Link]

- Various Authors. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. [Link]

- Karabuga, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition. RSC Publishing. [Link]

- Karabuga, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. RSC Publishing. [Link]

- Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.

- Various Authors. (2021).

- Gais, H.-J. (1995). Diastereoselective and asymmetric synthesis via chiral sulfoximines. University of British Columbia. [Link]

- Cramer, N. (2019). Access to chiral sulfoximines by C−H functionalization technology.

- Bolm, C., et al. (2004).

- Various Authors. (n.d.). Examples of useful biologically active sulfoximine scaffolds and chiral ligands. Semantic Scholar. [Link]

- Various Authors. (n.d.). Chiral Sulfoximines Research Articles. R Discovery. [Link]

- Kim, J.-K., et al. (2022). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.

- Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. [Link]

- Lücking, U. (2020). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

- Lücking, U., et al. (2017).

- Various Authors. (2019). X‐ray structure of five‐membered cyclic sulfoximine 3 ag.

- Wikipedia. (n.d.). X-ray crystallography. [Link]

- Various Authors. (n.d.). Biologically active sulfoximine-containing compounds.

- Wlodawer, A. (2009). x Ray crystallography. PubMed Central. [Link]

Sources

- 1. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of S,S-diethyl-sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfoximines are an emerging class of functional groups in medicinal chemistry and materials science, offering a unique combination of physicochemical and biological properties. This guide provides a detailed exploration of the core physicochemical characteristics of S,S-diethyl-sulfoximine, a representative member of the aliphatic sulfoximine family. While specific experimental data for this particular molecule is limited in public literature, this document synthesizes information from analogous compounds and the broader class of sulfoximines to provide a comprehensive technical overview. We will delve into the synthesis, spectroscopic characterization, and key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility, providing both theoretical context and practical experimental methodologies. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound and other sulfoximines in their scientific endeavors.

Introduction to this compound

This compound (CAS No. 92523-32-5) is an organosulfur compound featuring a sulfoximine functional group. This moiety is characterized by a chiral sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon atoms. The presence of the imino group distinguishes sulfoximines from the more common sulfones and sulfoxides, imparting a unique set of properties.

The sulfoximine functional group is a versatile pharmacophore in drug discovery, often used as a bioisostere for sulfones and sulfonamides.[1] It can act as both a hydrogen bond donor and acceptor, and its weakly basic nitrogen atom allows for various chemical modifications.[2][3] These features contribute to the growing interest in sulfoximines for modulating the properties of bioactive molecules, including their solubility, metabolic stability, and target-binding interactions.[1][4]

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for the preparation of sulfoximines, typically involving the imidation of the corresponding sulfoxide. A general and widely used approach is the reaction of diethyl sulfoxide with an iminating agent.

General Synthetic Workflow

A common route to NH-sulfoximines involves the oxidation of a sulfide to a sulfoxide, followed by imidation. For this compound, the starting material would be diethyl sulfide.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on common literature procedures for the synthesis of NH-sulfoximines.[4][5]

Step 1: Oxidation of Diethyl Sulfide to Diethyl Sulfoxide

-

To a solution of diethyl sulfide (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid), add an oxidizing agent such as hydrogen peroxide (H₂O₂) (1.0-1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl sulfoxide.

Step 2: Imidation of Diethyl Sulfoxide

This step involves hazardous reagents and should be performed with extreme caution in a well-ventilated fume hood.

-

To a solution of diethyl sulfoxide (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane), add sodium azide (NaN₃) (1.5-2.0 eq) followed by the slow addition of concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., aqueous sodium hydroxide) to a pH of ~9-10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, along with a broad singlet for the NH proton.[6][7] The chemical shifts would be influenced by the electron-withdrawing nature of the sulfoximine group.

-

¹³C NMR : Two distinct signals are expected for the methyl and methylene carbons of the ethyl groups.[6][7]

-

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the N-H stretching (around 3300-3200 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and the S=O and S=N double bonds (in the region of 1250-1050 cm⁻¹).[6][7]

-

Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[6]

Core Physicochemical Properties

The physicochemical properties of sulfoximines are of paramount importance for their application in drug discovery and materials science.

Acidity and Basicity (pKa)

The sulfoximine moiety possesses both an acidic proton on the nitrogen atom (pKa) and a weakly basic nitrogen atom (pKa of the conjugate acid, pKaH).

-

NH Acidity : The acidity of the N-H proton in sulfoximines is highly dependent on the substituents at the sulfur and nitrogen atoms. For simple alkyl sulfoximines, the pKa in DMSO is generally high, in the range of 32-35, indicating low acidity.[8] Electron-withdrawing groups on the sulfur atom can significantly lower the pKa.[6]

-

Nitrogen Basicity : The nitrogen atom of the sulfoximine is weakly basic. The pKaH values in acetonitrile for non-fluorinated sulfoximines are typically in the range of 9-12.[9]

Table 1: Expected pKa Values for this compound

| Property | Solvent | Expected Range | Reference Analogs |

| pKa (NH) | DMSO | 33 - 35 | S,S-dimethyl-sulfoximine (pKa ≈ 35)[8] |

| pKaH (NH₂⁺) | Acetonitrile | 10 - 12 | S-methyl-S-phenyl-sulfoximine (pKaH ≈ 9.88)[9] |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of drug candidates. The sulfoximine group is generally considered to be polar, which can lead to lower logP values compared to their sulfone analogs.[10]

The lipophilicity of sulfoximines can be fine-tuned by modifying the substituents on the sulfur and nitrogen atoms. For this compound, the logP is expected to be relatively low due to the presence of the polar sulfoximine group and the small alkyl chains.

Table 2: Estimated Lipophilicity for this compound

| Property | Definition | Expected Value | Rationale |

| logP | Octanol-Water Partition Coefficient | 0.5 - 1.5 | Based on the polar nature of the sulfoximine group and comparison with other small alkyl sulfoximines. |

Solubility

The solubility of sulfoximines in aqueous and organic solvents is a key consideration for their application. Due to their polarity and hydrogen bonding capabilities, NH-sulfoximines generally exhibit good solubility in protic solvents like water and alcohols.[2][10] The solubility of this compound in aqueous media is expected to be favorable, a desirable property for many pharmaceutical applications.

Melting and Boiling Points

Thermal Stability

Sulfoximines are generally considered to be thermally stable compounds.[1] However, the thermal stability can be influenced by the nature of the substituents. Studies on the thermolysis of some sulfinimines (a related class of compounds) have shown decomposition pathways that could be relevant to the high-temperature behavior of sulfoximines.[14] For most applications in medicinal chemistry, this compound is expected to exhibit sufficient thermal stability.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties of this compound requires standardized experimental protocols.

Protocol for pKa Determination (Potentiometric Titration)

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH electrode using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKaH, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the NH proton.

-

Record the pH as a function of the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

Protocol for logP Determination (Shake-Flask Method)

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to ensure equilibrium is reached.

-

Separate the n-octanol and water layers by centrifugation.

-

Determine the concentration of this compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

-

Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC).

Applications and Future Perspectives

The unique physicochemical properties of sulfoximines make them attractive for a range of applications, particularly in drug discovery.

-

Medicinal Chemistry : As a bioisosteric replacement for sulfones and sulfonamides, the sulfoximine moiety can improve aqueous solubility, metabolic stability, and cell permeability of drug candidates.[1][4] The NH group provides a vector for further chemical modification to optimize pharmacological properties.

-

Asymmetric Synthesis : Chiral sulfoximines can be used as chiral auxiliaries or ligands in asymmetric catalysis.[15]

The continued exploration of the synthesis and properties of sulfoximines like this compound is expected to open up new avenues for the design of novel therapeutics and functional materials.

Conclusion

This compound serves as a valuable model compound for understanding the fundamental physicochemical properties of aliphatic sulfoximines. While specific experimental data for this molecule is not extensively documented, by drawing upon the broader knowledge of the sulfoximine class, we can appreciate its potential as a versatile building block. Its expected favorable solubility and the tunable nature of the sulfoximine functional group highlight its relevance for applications in medicinal chemistry and beyond. This guide provides a foundational understanding and practical methodologies for researchers to explore the potential of this compound in their work.

References

- Mechanistic Investigation of the NH-Sulfoximination of Sulfide.

- (PDF)

- One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides | The Journal of Organic Chemistry. (URL: [Link])

- pKa and pKaH values of Sulfoximines. (URL not available)

- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2016. (URL not available)

- Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candid

- Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition - RSC Publishing. (URL: [Link])

- Thermal degradation of different sulfinimines | Download Table - ResearchG

- Sulfoximine synthesis by imidation - Organic Chemistry Portal. (URL: [Link])

- Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery | Request PDF - ResearchG

- application-of-sulfoximines-in-medicinal-chemistry-from-2013-to-2020 - Ask this paper | Bohrium. (URL: [Link])

- S,S-dimethyl-sulfoximine | C2H7NOS | CID 123119 - PubChem. (URL: [Link])

- Sulfoximines: Structures, Properties and Synthetic Applications | Request PDF - ResearchG

- Methionine Sulfoximine | C5H12N2O3S | CID 89034 - PubChem. (URL: [Link])

- Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective | ChemRxiv. (URL: [Link])

- LogP values of sulfoximines and π parameters[a] of the sulfoximine moieties | Download Scientific Diagram - ResearchG

- 1 Synthesis of Chiral Sulfoximines Derived from 3-Aminoquinazolinones and Their Catalysis of Enantioselective Diethylzinc Additi - The Royal Society of Chemistry. (URL: [Link])

- Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

- Diethyl sulfone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

- Theoretical studies on the S–N interactions in sulfoximine | Request PDF - ResearchG

- Diethyl sulfoxide - Wikipedia. (URL: [Link])

- Sulfoximines - Inter Chem. (URL: [Link])

- Ethyl sulfide | C4H10S | CID 9609 - PubChem. (URL: [Link])

- Diethyl sulf

Sources

- 1. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TR-B430773 - ss-diethyl-sulfoximine | 92523-32-5 [cymitquimica.com]

- 3. inter-chem.pl [inter-chem.pl]

- 4. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfoximine synthesis by imidation [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. This compound | 92523-32-5 [chemicalbook.com]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 10. This compound | 92523-32-5 [sigmaaldrich.com]

- 11. DIETHYL SULFOXIDE CAS#: 70-29-1 [m.chemicalbook.com]

- 12. Diethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 13. 70-29-1 CAS MSDS (DIETHYL SULFOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of S,S-diethyl-sulfoximine

Introduction: The Emerging Importance of S,S-diethyl-sulfoximine in Drug Development

Sulfoximines are a fascinating class of sulfur(VI) compounds that have garnered increasing attention in medicinal chemistry.[1] Their unique stereochemical and physicochemical properties, such as being chemically stable aza-analogues of sulfones and sulfonamides, make them attractive moieties in drug design.[2] The this compound scaffold, in particular, represents a fundamental structure within this class. As a small, synthetically accessible molecule, it serves as a crucial building block and a model compound for understanding the behavior of more complex sulfoximine-containing drug candidates.

The sulfoximine group's ability to act as both a hydrogen bond donor and acceptor, combined with its polarity, often leads to favorable aqueous solubility and metabolic stability in larger molecules.[3][4] However, a thorough understanding of the intrinsic solubility and stability of the core this compound structure is paramount for any researcher or drug development professional looking to incorporate this functional group. Predicting and mitigating potential liabilities such as poor solubility or degradation is critical to avoiding late-stage failures in the development pipeline.[5][6]

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the methodologies for accurately determining its solubility profile and systematically evaluating its stability under various stress conditions, in line with established regulatory expectations.